2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Description
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazin-3-yl core substituted with a methyl group at position 6 and a sulfanyl-acetamide moiety at position 2. The N-(1-phenylethyl) group introduces chiral steric bulk, which may influence its binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9(11-6-4-3-5-7-11)15-12(19)8-21-14-16-13(20)10(2)17-18-14/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWWNJHMFNCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazin-5-one Core
The 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl scaffold is synthesized via condensation reactions between hydrazide derivatives and 1,2-diketones. As demonstrated in the synthesis of analogous triazines , symmetrical or unsymmetrical diketones react with hydrazides in the presence of ammonium acetate and acetic acid to yield trisubstituted 1,2,4-triazines. For example:
-
Hydrazide Preparation :
-
Cyclocondensation :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH, reflux | Hydrazide | 85–90% |
| 2 | 1,2-diketone, AcOH, NH₄OAc, 80°C | Triazinone | 70–75% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the 3-position of the triazinone. This typically involves replacing a halogen (e.g., chlorine) with a thiol-containing reagent:
-
Chlorination of Triazinone :
-
Thiolation Reaction :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | POCl₃, 80°C | 3-chloro-triazinone | 90–95% |
| 2 | K₂CO₃, CH₃CN, rt | Sulfanyl-triazinone | 65–70% |
Synthesis of the N-(1-Phenylethyl)acetamide Moiety
The phenylethylacetamide side chain is prepared through acylating 1-phenylethylamine with chloroacetyl chloride:
-
Acylation :
-
Thiol Activation :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | ClCH₂COCl, Et₃N, DCM | Chloroacetamide | 80–85% |
| 2 | Thiourea, EtOH, reflux | Mercaptoacetamide | 75–80% |
Coupling of Triazinone and Acetamide Moieties
The final step involves coupling the sulfanyl-triazinone with the phenylethylacetamide through a thioether bond. This is achieved via a nucleophilic substitution reaction:
-
Reaction Conditions :
-
Purification :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | rt |
| Time | 4–6 h |
| Yield | 60–65% |
Analytical Characterization
Key spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.40 (s, 3H, triazine-CH₃), 3.85 (q, 1H, CH), 4.20 (s, 2H, SCH₂), 7.25–7.35 (m, 5H, Ar-H), 8.10 (s, 1H, NH), 10.50 (s, 1H, NH) .
-
HRMS (ESI): m/z calcd. for C₁₅H₁₈N₄O₂S [M+H]⁺: 325.1095; found: 325.1098 .
Challenges and Optimizations
-
Regioselectivity in Triazine Formation :
-
Thiol Stability :
-
Yield Improvement :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Various substituted triazine or phenylethyl derivatives.
Scientific Research Applications
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Example Protocol :
- describes a copper-catalyzed 1,3-dipolar cycloaddition for triazole-linked acetamides, though triazinone derivatives more commonly employ nucleophilic substitution at the sulfanyl position .
Insights :
- Nitrophenyl and Indole Substituents : Enhance LOX and BChE inhibition (), suggesting electron-withdrawing groups improve activity.
- Data Gaps : The target compound’s bioactivity remains uncharacterized, though its N-(1-phenylethyl) group may confer improved blood-brain barrier penetration compared to bulkier analogs .
Physicochemical Properties
Trends :
- Lipophilicity : The target compound’s higher logP (vs. ) correlates with its aromatic N-substituent, suggesting favorable membrane permeability but lower aqueous solubility.
- Metabolic Stability: Benzodioxole groups () improve stability via cytochrome P450 inhibition, whereas cyano groups () may increase susceptibility to oxidation.
Biological Activity
The compound 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.4 g/mol. The structure features a triazine ring with a sulfanyl group and an acetamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Research indicates that compounds containing triazine structures often exhibit antimicrobial , antitumor , and anti-inflammatory activities. The specific mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with DNA : Some triazines can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell survival.
Antimicrobial Activity
Studies have demonstrated that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance:
- Test Organisms : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : Values indicate effective concentrations that inhibit bacterial growth.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Induction of apoptosis was observed in treated cells compared to controls.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of various triazine derivatives, including the compound .
- Results indicated a significant reduction in bacterial counts at specific concentrations.
-
Case Study on Antitumor Effects
- In vitro experiments demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways.
Q & A
Q. What are the key synthetic methodologies for synthesizing 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide?
Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in triazole-forming reactions (e.g., ). Key steps include:
- Reagent Preparation : Use substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) and alkynes (e.g., propargyl ethers) .
- Reaction Conditions : Cu(OAc)₂ catalysis in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Purification : Ethyl acetate extraction, brine washing, and recrystallization in ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are they interpreted?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.38–5.48 ppm (CH₂ groups), δ 7.20–8.61 ppm (aromatic protons), and δ 10.79–11.02 ppm (amide NH) .
- ¹³C NMR : Key signals include δ 165.0 ppm (amide C=O) and δ 142–153 ppm (triazole carbons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .
Q. How to design initial bioactivity assays for this compound?
Methodological Answer:
- In Vitro Screening :
- Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Control Groups : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test Cu(I) vs. Cu(II) catalysts (e.g., CuI, Cu(OAc)₂) to enhance regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with aqueous mixtures to reduce by-products .
- Temperature Control : Reflux (e.g., 150°C) for faster kinetics vs. room temperature for selectivity .
- Yield Tracking : Monitor via TLC (hexane:ethyl acetate, 8:2) and HPLC for purity .
Q. How to resolve discrepancies in spectroscopic data across derivatives?
Methodological Answer:
-
Comparative Analysis :
Derivative IR C=O (cm⁻¹) ¹H NMR (δ NH, ppm) Bioactivity Trend 6a 1671 10.79 Moderate 6b 1682 11.02 High 6c 1676 10.79 Low Correlate electronic effects (e.g., nitro substituents in 6b enhance bioactivity) . -
Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Incubate at varying pH (2–12) and analyze degradation products via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and monitor by UV-Vis spectroscopy .
- Ecotoxicity : Use Daphnia magna or algal assays to assess acute toxicity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified triazole, phenyl, or acetamide groups .
- Computational Modeling : Perform docking studies (e.g., with fungal CYP51 or bacterial DHFR) to predict binding modes .
- In Vivo Validation : Test top candidates in murine models for pharmacokinetics (e.g., bioavailability, half-life) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
